molecular formula C10H11BrO3 B1375080 2-Bromo-5-ethoxy-4-methyl-benzoic acid CAS No. 1936149-96-0

2-Bromo-5-ethoxy-4-methyl-benzoic acid

Cat. No.: B1375080
CAS No.: 1936149-96-0
M. Wt: 259.1 g/mol
InChI Key: LRICUEZSGZMPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-ethoxy-4-methyl-benzoic acid is a derivative of benzoic acid . It has the empirical formula C9H9BrO3 . The CAS number for this compound is 1936149-96-0 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ccc(Br)c(c1)C(O)=O . The InChI key for this compound is ODHJOROUCITYNF-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 363.8±42.0 °C, and its predicted density is 1.481±0.06 g/cm3 . The pKa of this compound is predicted to be 2.92±0.10 .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of bromo-hydroxy-benzoic acid derivatives are studied for understanding molecular interactions and properties. For instance, 4-bromo-3-(methoxymethoxy)benzoic acid has been analyzed for its crystal structure, demonstrating how bromo-benzoic acid derivatives form two-dimensional architectures primarily through hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).

Industrial Process Scale-Up

Bromo-benzoic acid derivatives are key intermediates in the synthesis of various pharmaceutical compounds, including SGLT2 inhibitors used in diabetes therapy. The scaling-up of these compounds involves multiple chemical processes such as nitration, hydrolysis, and bromination (Zhang et al., 2022).

Synthesis of Pharmaceutical Intermediates

The synthesis of specific bromo-benzoic acid derivatives, such as 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, is crucial for producing pharmaceutical intermediates. This synthesis involves bromination and oxidation processes (Zha, 2011).

Medicinal Chemistry and Antiviral Activity

In medicinal chemistry, bromo-benzoic acid derivatives are used to develop compounds with potential antiviral activity. For example, certain derivatives have been shown to inhibit retrovirus replication in cell culture, which is significant for developing new antiviral drugs (Hocková et al., 2003).

DFT Study for Molecular Parameters

Density Functional Theory (DFT) studies on bromo-benzoic acid derivatives, like 4-bromo-3-(methoxymethoxy) benzoic acid, provide insights into their molecular parameters, which is essential for understanding their reactivity and properties in various applications (Yadav et al., 2022).

Pharmaceutical Synthesis

Bromo-benzoic acid derivatives are synthesized for use in pharmaceuticals, such as 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a key component in certain drugs. The synthesis involves processes like bromination and cross-coupling, highlighting the compound's versatility in drug development (Liu et al., 2020).

Properties

IUPAC Name

2-bromo-5-ethoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13)8(11)4-6(9)2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRICUEZSGZMPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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